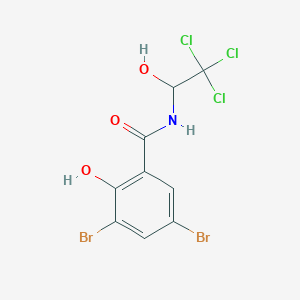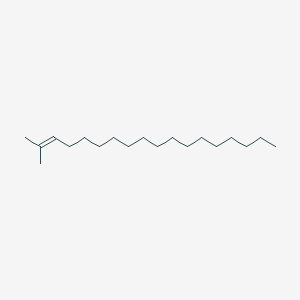![molecular formula C14H10ClNO4S B14321420 2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid CAS No. 106348-56-5](/img/structure/B14321420.png)
2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid is an organic compound that features a benzene ring substituted with a chloro group, a methyl group, a sulfanyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid typically involves multiple steps:
Sulfonation: The sulfanyl group can be introduced via sulfonation, where the benzene ring is treated with sulfuric acid or sulfur trioxide.
Chlorination: The chloro group is introduced through chlorination, often using chlorine gas or a chlorinating agent like thionyl chloride.
Methylation: The methyl group can be added through methylation, using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the sulfanyl group.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride for reduction of the nitro group.
Substitution: Sodium hydroxide or ammonia for nucleophilic substitution of the chloro group.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(5-Bromo-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid
- 2-[(5-Chloro-2-ethylphenyl)sulfanyl]-4-nitrobenzoic acid
- 2-[(5-Chloro-2-methylphenyl)sulfanyl]-3-nitrobenzoic acid
Uniqueness
2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl and sulfanyl) groups on the benzene ring creates a unique electronic environment that can affect its interactions with other molecules.
Eigenschaften
CAS-Nummer |
106348-56-5 |
|---|---|
Molekularformel |
C14H10ClNO4S |
Molekulargewicht |
323.8 g/mol |
IUPAC-Name |
2-(5-chloro-2-methylphenyl)sulfanyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H10ClNO4S/c1-8-2-3-9(15)6-12(8)21-13-7-10(16(19)20)4-5-11(13)14(17)18/h2-7H,1H3,(H,17,18) |
InChI-Schlüssel |
CIDBTRAEKQIBNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)SC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)
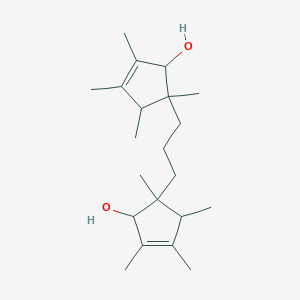
![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)
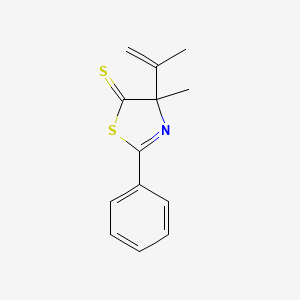

![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
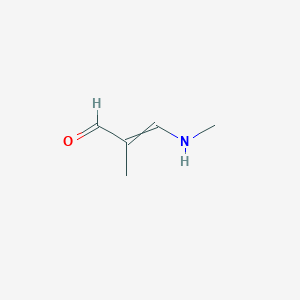
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

